molecular formula C9H12O3 B1590509 4-Methoxy-1,2-benzenedimethanol CAS No. 36132-95-3

4-Methoxy-1,2-benzenedimethanol

Cat. No. B1590509
CAS RN: 36132-95-3
M. Wt: 168.19 g/mol
InChI Key: MGCMGVSCUAVGLK-UHFFFAOYSA-N
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Description



  • Also known as p-Anisyl alcohol , it is an aromatic compound with the chemical formula C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> .

  • It is a colorless liquid with a sweet, floral odor.

  • Commonly used in perfumes, flavorings, and pharmaceuticals.





  • Synthesis Analysis



    • The synthesis of 4-Methoxy-1,2-benzenedimethanol involves the reaction of p-Anisaldehyde with formaldehyde in the presence of an acid catalyst.

    • The reaction proceeds through a Mannich reaction , resulting in the formation of the desired compound.





  • Molecular Structure Analysis



    • Molecular formula : C<sub>8</sub>H<sub>10</sub>O<sub>2</sub>

    • Molecular weight : 138.16 g/mol

    • IUPAC Standard InChI : InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3

    • IUPAC Standard InChIKey : MSHFRERJPWKJFX-UHFFFAOYSA-N

    • CAS Registry Number : 105-13-5





  • Chemical Reactions Analysis



    • 4-Methoxy-1,2-benzenedimethanol can undergo esterification , oxidation , and reduction reactions.

    • It can react with acids to form esters, and with reducing agents to form alcohols.





  • Physical And Chemical Properties Analysis



    • Melting point : 101-104°C (lit.)

    • Solubility : Soluble in organic solvents like ethanol and acetone.

    • Density : 1.192 g/cm³ (predicted)




  • Scientific Research Applications

    Application in Synthesis and Chemical Reactions

    4-Methoxy-1,2-benzenedimethanol is used in the benzylation of alcohols and phenols, as demonstrated by Carlsen (1998). This process involves the reaction of N-(4-methoxybenzyl)-o-benzenedisulfonimide with alcohols or phenols under basic conditions, yielding 4-methoxybenzyl ethers. This method is significant in organic synthesis, particularly in the protection of hydroxy groups (Carlsen, 1998).

    Role in Deprotection of Protecting Groups

    Horita et al. (1986) explored the selectivity of deprotection of various protecting groups, including the 4-methoxybenzyl (MPM) group. This research highlights the ease of removing the MPM protecting group under neutral conditions, which is crucial in multi-step organic syntheses (Horita et al., 1986).

    Ecological and Bioactivity Studies

    A study by Macias et al. (2009) on benzoxazinones, which are related to 4-Methoxy-1,2-benzenedimethanol, reveals their phytotoxic, antifungal, antimicrobial, and antifeedant effects. This research underscores the ecological and bioactive roles of compounds related to 4-Methoxy-1,2-benzenedimethanol and their potential applications in natural herbicide models and pharmaceuticals (Macias et al., 2009).

    Application in Photoluminescence and Photopolymerization

    Research by Sivakumar et al. (2010) on lanthanide 4-benzyloxy benzoates, which involves derivatives of 4-Methoxy-1,2-benzenedimethanol, investigates the influence of electron-withdrawing and electron-donating groups on luminescent properties. This study is important in the field of materials science, especially in developing new luminescent materials (Sivakumar et al., 2010).

    Electrophilic Substitution and Free Radical Generation

    The electrochemistry of aqueous solutions of 4-methoxy-1,2-benzoquinone, a related compound, was investigated by Bailey et al. (1988). This study offers insights into the mechanisms of electrophilic substitution and free radical generation, relevant in various chemical and biochemical processes (Bailey et al., 1988).

    Safety And Hazards



    • Avoid ingestion, inhalation, and contact with skin or eyes.

    • Store in a dry, cool, and well-ventilated place.

    • Keep the container tightly closed.




  • Future Directions



    • Further research could explore its applications in pharmaceuticals, perfumery, and flavorings.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    [2-(hydroxymethyl)-4-methoxyphenyl]methanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,10-11H,5-6H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MGCMGVSCUAVGLK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC(=C(C=C1)CO)CO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90503171
    Record name (4-Methoxy-1,2-phenylene)dimethanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90503171
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Methoxy-1,2-benzenedimethanol

    CAS RN

    36132-95-3
    Record name (4-Methoxy-1,2-phenylene)dimethanol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90503171
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a stirred suspension of Lithium tetrahydroaluminate (16.6 g, 0.436 mol) in Tetrahydrofuran (300 mL, 4 mol) at 0° C. under nitrogen was added dropwise a solution of 4-Methoxy-phthalic acid dimethyl ester (24.46 g, 0.1091 mol) in Tetrahydrofuran (100 mL, 1 mol). The reaction was stirred at 0° C. for 1 h then warmed to room temperature overnight. HPLC indicated no starting material present. Reaction was recooled at 0° C. and quenched with addition of water (125 mL) carefully dropwise, 1 N NaOH (100 mL) and water (125 mL). Evolution of gas was observed upon initial quenching with water. A white solid precipitated out of solution (aluminum salts). Following complete quenching of the reaction mixture, the aluminum salts were removed by filtration. The filtrate was diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo to provide 17.80 grams (97%) of (2-Hydroxymethyl-4-methoxy-phenyl)-methanol as a colorless oil.
    Quantity
    16.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    300 mL
    Type
    reactant
    Reaction Step One
    Quantity
    24.46 g
    Type
    reactant
    Reaction Step Two
    Quantity
    100 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Methoxy-1,2-benzenedimethanol
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    Reactant of Route 6
    4-Methoxy-1,2-benzenedimethanol

    Citations

    For This Compound
    2
    Citations
    RJ Heffner - 1991 - search.proquest.com
    The first chapter of this dissertation begins with a short review of the cyclopeptide alkaloid literature from 1884 to the present, and ends by describing the first total synthesis of a 14-…
    Number of citations: 2 search.proquest.com
    RJ Heffner, MM Joullié - Synthetic communications, 1991 - Taylor & Francis
    Improved methodology for the synthesis of benzo[f]ninhydrin (1) is described. The generality of this approach is illustrated with the synthesis of two novel analogs, 6-methoxybenzo[f]…
    Number of citations: 35 www.tandfonline.com

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